Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate
Overview
Description
Synthesis Analysis
Several synthetic approaches exist for pyrrole derivatives, including those involving Paal-Knorr pyrrole synthesis , metal-catalyzed conversion of diols and amines , and Cu/ABNO-catalyzed aerobic oxidative coupling . Researchers have explored these methods to synthesize pyrrole and its analogs .
Molecular Structure Analysis
The molecular formula of Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate is C₇H₉NO₂ . It contains a pyrrole ring system with an ethyl ester group attached to the carboxylate position .
Chemical Reactions Analysis
- N-Substitution : Pyrrole can undergo regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride .
- Michael Addition : Pyrrole reacts with electrophilic olefins in a highly regioselective manner to form N-alkylpyrroles .
- Dehydrogenative Alcohol Functionalization : Ruthenium-based catalysts enable the synthesis of substituted pyrroles via dehydrogenation of alcohols .
Mechanism of Action
The specific mechanism of action for Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate would depend on its biological context. Pyrrole-containing compounds have been explored for various therapeutic applications, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, and antifungal properties .
Properties
IUPAC Name |
ethyl 3-hydroxy-1H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h3-4,8-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQHIVHXOLYMDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716268 | |
Record name | Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65171-89-3 | |
Record name | Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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